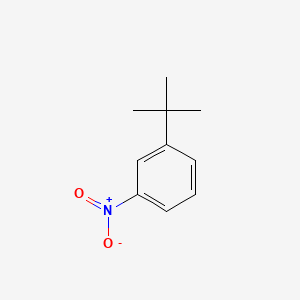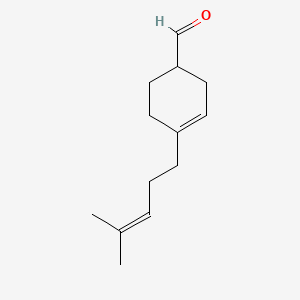
2-エチルヘキサン酸銀
概要
説明
Silver 2-ethylhexanoate is an organometallic compound that is widely used in various industrial and scientific applications. It is a silver salt of 2-ethylhexanoic acid and is known for its solubility in organic solvents. This compound is particularly valued for its role in the preparation of conductive inks and pastes, which are essential in the electronics industry .
科学的研究の応用
Silver 2-ethylhexanoate has a wide range of applications in scientific research:
作用機序
Target of Action
Silver 2-ethylhexanoate, a type of organic silver compound, primarily targets the formation of silver nanoparticles . It acts as a precursor in the synthesis of these nanoparticles, which are used in various applications such as the creation of nano-silver pastes .
Mode of Action
The mode of action of Silver 2-ethylhexanoate involves its decomposition and conversion into silver during the synthesis of silver nanoparticles . This process is accelerated significantly in the presence of certain amines . The resulting silver nanoparticles are then used to prepare a low sintering temperature nano-silver paste .
Biochemical Pathways
The biochemical pathways affected by Silver 2-ethylhexanoate are primarily related to the synthesis of silver nanoparticles . The compound is decomposed and converted into silver, which forms the basis of these nanoparticles . These nanoparticles then influence various downstream effects, such as the creation of nano-silver pastes with high bonding strength .
Pharmacokinetics
Its solubility in organic solvents like ethanol, methanol, and chloroform suggests that it may have good bioavailability in these solvents.
Result of Action
The result of Silver 2-ethylhexanoate’s action is the formation of silver nanoparticles . These nanoparticles are used in the creation of nano-silver pastes, which have high bonding strength and low resistivity . The pastes are used in various applications, including the bonding of copper-to-copper in electronic devices .
Action Environment
The action of Silver 2-ethylhexanoate is influenced by environmental factors such as temperature and pressure . For instance, the decomposition of Silver 2-ethylhexanoate is observed to accelerate significantly at high temperatures . Additionally, the compound’s action can be optimized by adjusting the sintering temperature and the amount of Silver 2-ethylhexanoate added .
生化学分析
Biochemical Properties
Silver 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in the synthesis of silver nanoparticles. It interacts with various enzymes, proteins, and other biomolecules. For instance, Silver 2-ethylhexanoate can act as a catalyst in organic synthesis reactions, facilitating the cyclization of halogenated hydrocarbons . The nature of these interactions often involves the reduction of Silver 2-ethylhexanoate to elemental silver, which then participates in catalytic processes.
Cellular Effects
Silver 2-ethylhexanoate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Silver 2-ethylhexanoate can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, it has been observed to affect cellular metabolism by interacting with metabolic enzymes, potentially disrupting normal cellular functions.
Molecular Mechanism
The molecular mechanism of action of Silver 2-ethylhexanoate involves several key processes. At the molecular level, Silver 2-ethylhexanoate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to thiol groups in proteins, leading to enzyme inhibition and disruption of cellular processes . Furthermore, Silver 2-ethylhexanoate can activate or inhibit specific signaling pathways, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Silver 2-ethylhexanoate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Silver 2-ethylhexanoate can degrade over time, leading to the formation of silver nanoparticles . These nanoparticles can have different biological activities compared to the parent compound, potentially affecting cellular function in various ways.
Dosage Effects in Animal Models
The effects of Silver 2-ethylhexanoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and wound healing . At high doses, Silver 2-ethylhexanoate can be toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels.
Metabolic Pathways
Silver 2-ethylhexanoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through reduction reactions, leading to the formation of elemental silver and other byproducts . These metabolic processes can affect metabolic flux and metabolite levels, potentially influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of Silver 2-ethylhexanoate within cells and tissues are essential for understanding its biological effects. The compound can be transported through cellular membranes via specific transporters or binding proteins . Once inside the cell, Silver 2-ethylhexanoate can localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
Silver 2-ethylhexanoate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the precise mechanisms through which Silver 2-ethylhexanoate exerts its biological effects.
準備方法
Synthetic Routes and Reaction Conditions: Silver 2-ethylhexanoate can be synthesized through the reaction of silver nitrate with 2-ethylhexanoic acid. The process involves dissolving silver nitrate in deionized water and then adding 2-ethylhexanoic acid under constant stirring. The reaction mixture is then heated to facilitate the formation of silver 2-ethylhexanoate .
Industrial Production Methods: In industrial settings, the production of silver 2-ethylhexanoate often involves the use of long-chain alkyl carboxylates and alkylamines. For instance, the decomposition of silver 2-ethylhexanoate in the presence of di-n-octylamine has been shown to accelerate the formation of uniform spherical submicron silver powders .
化学反応の分析
Types of Reactions: Silver 2-ethylhexanoate undergoes several types of chemical reactions, including thermal decomposition, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The primary product of the thermal decomposition of silver 2-ethylhexanoate is metallic silver. In oxidation reactions, silver oxide is the major product .
類似化合物との比較
- Silver neodecanoate
- Silver acetate
- Silver nitrate
Comparison: Silver 2-ethylhexanoate is unique due to its solubility in organic solvents and its ability to form uniform submicron silver powders. Compared to silver nitrate, it is less prone to oxidation and offers better stability in various applications. Silver neodecanoate and silver acetate are also used in similar applications, but silver 2-ethylhexanoate is preferred for its superior performance in conductive inks and pastes .
特性
CAS番号 |
26077-31-6 |
|---|---|
分子式 |
C8H16AgO2 |
分子量 |
252.08 g/mol |
IUPAC名 |
2-ethylhexanoic acid;silver |
InChI |
InChI=1S/C8H16O2.Ag/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChIキー |
WFPAVFKCFKPEQS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].[Ag+] |
正規SMILES |
CCCCC(CC)C(=O)O.[Ag] |
Key on ui other cas no. |
26077-31-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Silver 2-ethylhexanoate facilitate low-temperature curing in conductive silver pastes?
A1: Silver 2-ethylhexanoate acts as a precursor for metallic silver formation at relatively low temperatures. [, , ]. Traditional silver pastes often require high temperatures for curing, limiting their use in flexible electronics. Research shows that adding Silver 2-ethylhexanoate to these pastes promotes silver nanoparticle formation at temperatures as low as 200°C. [] This occurs because the compound decomposes thermally, leaving behind pure silver particles that bridge the gaps between larger silver flakes in the paste. [] This process enhances the connectivity and packing density of silver, leading to improved electrical conductivity. []
Q2: What is the role of Silver 2-ethylhexanoate in enhancing the thermal conductivity of electrically conductive adhesives (ECAs)?
A2: Electrically conductive adhesives (ECAs) often suffer from low thermal conductivity due to the gaps between filler materials. Silver 2-ethylhexanoate, when added to epoxy-based ECAs, significantly enhances their thermal conductivity. [] This improvement stems from its ability to form ultrafine silver particles (13-47 nm) uniformly distributed within the epoxy matrix. [] These particles effectively bridge the gaps, creating a continuous network for efficient heat transport.
Q3: What are the advantages of using Silver 2-ethylhexanoate over other silver precursors in material applications?
A3: Silver 2-ethylhexanoate offers several advantages. Firstly, its low decomposition temperature allows for the formation of silver nanoparticles at temperatures compatible with flexible substrates, making it ideal for flexible electronics. [, ] Secondly, the compound decomposes cleanly, leaving behind minimal residues that could negatively impact the material's properties. [] Finally, it exhibits good compatibility with various polymers, enabling its incorporation into diverse material formulations. []
Q4: Can you explain the mechanism behind the spontaneous formation of silver nanoparticles from Silver 2-ethylhexanoate in dimethyl sulfoxide (DMSO)?
A4: Research indicates that Silver 2-ethylhexanoate undergoes spontaneous reduction in DMSO at room temperature, leading to the formation of silver nanoparticles. [] This process is temperature-dependent and relatively slow. While the exact mechanism is still under investigation, computational studies suggest the involvement of intermediate species formed through the interaction of Silver 2-ethylhexanoate with DMSO. [] These intermediates further react, ultimately leading to the nucleation and growth of silver nanoparticles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















